1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene

Lipophilicity LogP Drug design

1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is a highly halogenated aromatic ether (C₇HClF₆O, MW 250.53) bearing a difluoromethoxy (–OCF₂H) group and a chlorine atom on a perfluorinated benzene ring. The –OCF₂H motif is recognized as a privileged functional group in medicinal chemistry owing to its dynamic lipophilicity and hydrogen‑bond donor capacity, while the tetrafluorophenyl core imparts strong electron‑withdrawing character that modulates reactivity in cross‑coupling and nucleophilic aromatic substitution.

Molecular Formula C7HClF6O
Molecular Weight 250.52 g/mol
CAS No. 1214357-98-8
Cat. No. B1391537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene
CAS1214357-98-8
Molecular FormulaC7HClF6O
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)F
InChIInChI=1S/C7HClF6O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H
InChIKeyCGJIWAIRKNTGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene (CAS 1214357-98-8): Procurement-Ready Physicochemical and Reactivity Profile


1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is a highly halogenated aromatic ether (C₇HClF₆O, MW 250.53) bearing a difluoromethoxy (–OCF₂H) group and a chlorine atom on a perfluorinated benzene ring . The –OCF₂H motif is recognized as a privileged functional group in medicinal chemistry owing to its dynamic lipophilicity and hydrogen‑bond donor capacity, while the tetrafluorophenyl core imparts strong electron‑withdrawing character that modulates reactivity in cross‑coupling and nucleophilic aromatic substitution [1]. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers and is primarily positioned as a synthetic intermediate for agrochemical and pharmaceutical R&D .

Why 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene Cannot Be Freely Interchanged with Its Bromo or Non-Halogenated Analogs


Within the series of 4‑(difluoromethoxy)‑2,3,5,6‑tetrafluorophenyl derivatives, the identity of the para‑halogen atom exerts non‑trivial effects on multiple selection‑relevant parameters. The chlorine atom in the target compound confers a distinct lipophilicity profile relative to the bromo analog (ΔLogP ≈ –0.11; chemsrc data ) and a substantially different leaving‑group aptitude in transition‑metal‑catalyzed cross‑coupling reactions (C–Cl bond dissociation energy = 94 kcal/mol vs. C–Br = 79.6 kcal/mol [1]). Furthermore, the chlorine derivative offers a 15% molecular‑weight advantage over the bromo congener, which translates directly into higher atom economy when the tetrafluorophenyl‑difluoromethoxy scaffold is used as a building block or directing group in multi‑step synthesis . These differences preclude simple one‑to‑one substitution without altering reaction selectivity, yield, or downstream physicochemical properties.

Head-to-Head Evidence: Quantified Differentiation of 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene vs. Its Closest Analogs


Lipophilicity Differentiation: Chemsrc LogP Comparison with the Bromo Analog

The target chloro derivative exhibits a lower computed logP of 3.49780 compared to 3.60690 for the corresponding 4‑bromo‑2,3,5,6‑tetrafluoro‑difluoromethoxy‑benzene, yielding a ΔLogP of –0.1091 . This difference, while modest, indicates a slightly reduced lipophilicity that can be decisive when fine‑tuning pharmacokinetic parameters (e.g., reducing LogD to mitigate CYP inhibition or phospholipidosis risk) in lead‑optimization campaigns.

Lipophilicity LogP Drug design

Reactivity Differentiation: C–Cl vs. C–Br Bond Dissociation Energy and Cross-Coupling Selectivity

The C(sp²)–Cl bond dissociation energy is 94 kcal/mol, significantly higher than the C(sp²)–Br value of 79.6 kcal/mol [1]. This 14.4 kcal/mol difference translates into markedly slower oxidative addition of the chloroarene to Pd(0) catalysts, enabling chemoselective cross‑coupling sequences where the bromo analog would react unselectively. Although derived from class‑level handbook data rather than a direct head‑to‑head experiment on these exact substrates, the bond‑energy gap is a widely accepted predictor of relative reactivity in palladium‑catalyzed transformations.

Cross-coupling Bond dissociation energy Chemoselectivity

Molecular Weight and Atom Economy: Direct Comparison with Bromo and Chloro(difluoro)methoxy Analogs

The target chloro compound (MW 250.53) is 44.45 Da lighter than the bromo analog (MW 294.98) and 34.44 Da lighter than the chloro(difluoro)methoxy analog (MW 284.97) . This represents a mass reduction of 15.1% and 12.1%, respectively. In multi‑step syntheses where the tetrafluorophenyl‑difluoromethoxy moiety serves as a protecting group or directing group that is ultimately cleaved, this lower molecular weight directly improves atom economy and reduces waste stream mass.

Atom economy Molecular weight Process chemistry

Computed Lipophilicity Parity: PubChem XLogP3 Comparison Confirms Near-Identical Physicochemical Baseline

Both the target chloro compound (PubChem CID 46311615) and its bromo analog (PubChem CID 46311614) return an identical computed XLogP3‑AA value of 3.9 [1][2]. This parity indicates that the core tetrafluorophenyl‑difluoromethoxy scaffold dominates the lipophilicity profile, and that the experimentally observed ΔLogP of –0.11 (from Chemsrc) is subtle enough to be within the margin of inter‑method variability. Consequently, when the procurement objective is to maintain lipophilicity while gaining the reactivity and atom‑economy advantages described above, the chloro derivative is the logical choice.

XLogP3 Computational chemistry Physicochemical profiling

Commercial Purity and Storage Parity: No Quality Barrier to Substitution

Both the target chloro compound and its bromo analog are available from the same vendor (AKSci) at identical minimum purity specifications of 95% under the same recommended long‑term storage conditions (cool, dry place) . This parity eliminates purity or stability concerns as differential factors in the procurement decision, allowing the end‑user to focus on the reactivity, atom‑economy, and lipophilicity differentiators documented above.

Purity Procurement Quality assurance

Optimal Application Scenarios for 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene Based on Quantified Differentiation


Late‑Stage Chemoselective Cross‑Coupling in Pharmaceutical Intermediate Synthesis

When a synthetic route requires sequential installation of two different aryl groups on a halogenated core, the higher C–Cl bond dissociation energy (94 kcal/mol vs. 79.6 kcal/mol for C–Br) allows the chloro compound to survive the first coupling step intact while the bromo group on a polyhalogenated partner reacts selectively . This orthogonal reactivity strategy is directly enabled by the 14.4 kcal/mol BDE gap documented in Section 3, making the chloro derivative the reagent of choice for convergent synthesis of complex drug candidates.

Atom‑Economy‑Driven Scale‑Up of Fluorinated Building Blocks

For process chemistry groups optimizing the cost‑of‑goods of a fluorinated intermediate, the 44.45 Da molecular‑weight advantage of the chloro compound over the bromo analog (250.53 vs. 294.98 g/mol) delivers a 15.1% reduction in raw material mass per mole . Combined with equivalent purity (95%) and storage stability, this mass advantage directly lowers procurement expenditure and waste‑stream volume in kilo‑lab and pilot‑plant campaigns.

Medicinal Chemistry Lead Optimization Requiring Fine‑Tuned Lipophilicity

In a lead‑optimization program where the difluoromethoxy‑tetrafluorophenyl scaffold is being explored to balance metabolic stability and membrane permeability, the measured ΔLogP of –0.11 relative to the bromo congener provides a quantifiable, albeit small, shift toward lower lipophilicity . This difference, while within the noise of some computational methods (PubChem XLogP3 returns an identical 3.9 for both compounds [1]), may be sufficient to improve an ADMET parameter that is acutely sensitive to LogD, such as hERG binding or CYP3A4 inhibition.

Fluorinated Liquid‑Crystal Intermediate Manufacturing

Patent CN‑104496766‑A discloses difluoromethoxy compounds containing the 2,3,5,6‑tetrafluorophenyl motif as precursors for liquid‑crystal display materials [2]. In this context, the chloro derivative serves as a versatile halogenated building block whose reactivity can be tuned independently of the –OCF₂H bridging group, enabling the construction of mixed liquid‑crystal compositions with tailored dielectric anisotropy and rotational viscosity.

Quote Request

Request a Quote for 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.